Synthetic Route Provenance: Direct Traceability to a Phase I Clinical Candidate (AZD3965) Versus Generic Building Blocks
CAS 491614-24-5 is explicitly documented by multiple independent vendors and the Delta-B reference database as an intermediate in the synthesis of AZD3965, a first-in-class MCT1 inhibitor that has completed Phase I dose-escalation (NCT01791595) [1]. In contrast, the closest structural analogs – diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate (CAS 321736-09-8) and dimethyl 2-amino-5-methylthiophene-3,4-dicarboxylate (CAS 811865-16-4) – are sold as generic building blocks with no documented role in any MCT1-targeted synthetic route . The connection between CAS 491614-24-5 and AZD3965 is further corroborated by the Polanski et al. reference (Clin Cancer Res, 2014) cited on the Delta-B product page [2].
| Evidence Dimension | Documented role as intermediate for a clinical-stage MCT1 inhibitor |
|---|---|
| Target Compound Data | Validated intermediate for AZD3965 (CAS 1448671-31-5), a Phase I MCT1 inhibitor |
| Comparator Or Baseline | CAS 321736-09-8 and CAS 811865-16-4: generic building blocks with no MCT1 inhibitor route documentation |
| Quantified Difference | Qualitative: documented route traceability vs. no MCT1 route documentation |
| Conditions | Vendor documentation and published clinical literature cross-referencing |
Why This Matters
For procurement in drug discovery or process chemistry, a compound with documented route provenance to a clinical candidate reduces synthetic risk and enables regulatory-grade documentation.
- [1] Halford SER, et al. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. Clin Cancer Res. 2023;29(8):1429–1439. NCT01791595. View Source
- [2] Delta-B (Deltabio). 3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate, Product D-P-35303, citing Polanski R, et al. Clin Cancer Res. 2014;20(4):926-937. View Source
